Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate
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Overview
Description
Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The trifluoromethyl group attached to the benzimidazole ring enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate typically involves the following steps:
Formation of the benzimidazole core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Esterification: The final step involves esterification of the benzimidazole derivative with isopropyl alcohol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The benzimidazole core can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 2-(2-chloromethyl)-1H-benzo[d]imidazol-4-yl)acetate
- Isopropyl 2-(2-methyl)-1H-benzo[d]imidazol-4-yl)acetate
- Isopropyl 2-(2-(trifluoromethyl)-1H-imidazol-4-yl)acetate
Uniqueness
Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability, lipophilicity, and binding affinity compared to other similar compounds. This makes it a valuable candidate for various applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C13H13F3N2O2 |
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Molecular Weight |
286.25 g/mol |
IUPAC Name |
propan-2-yl 2-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]acetate |
InChI |
InChI=1S/C13H13F3N2O2/c1-7(2)20-10(19)6-8-4-3-5-9-11(8)18-12(17-9)13(14,15)16/h3-5,7H,6H2,1-2H3,(H,17,18) |
InChI Key |
SEEJUQROUXFBRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=C2C(=CC=C1)NC(=N2)C(F)(F)F |
Origin of Product |
United States |
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